![molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5](/img/structure/B2983605.png)
2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Overview
Description
CGS-13767 is a nitrogen-containing organic compound with the molecular formula C₁₅H₁₀N₄O. It is known for its ability to bind to gamma-aminobutyric acid (GABA) receptors, making it useful as an anxiolytic agent .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have been found to play a substantial role in the development of multitarget agents .
Mode of Action
It is known that quinazoline and triazole moieties, which are part of the compound’s structure, have shown considerable interest in the field of medicine and drug development .
Biochemical Pathways
It is known that quinazoline derivatives have shown a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antihyperlipidemic, antihypertensive, anticonvulsant, antidiabetic, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition .
Result of Action
The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . Among the series, certain compounds showed the most potent activity against E. coli, P. aeruginosa, and S. epidermidis with the MIC of 3 µg/mL . One compound exhibited antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .
Biochemical Analysis
2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a chemical compound with the molecular formula C15H10N4O . This compound has been synthesized and evaluated for its potential biological activities .
Biochemical Properties
It has been shown to exhibit promising antimicrobial, antitubercular, and anti-HIV activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are also not fully known. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis
Preparation Methods
The synthesis of CGS-13767 involves the formation of a triazoloquinazolinone structure. The synthetic route typically includes the following steps:
Formation of the triazole ring: This involves the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization: The intermediate formed is then cyclized to form the triazoloquinazolinone core.
Chemical Reactions Analysis
CGS-13767 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under strong oxidizing conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and other nucleophilic species
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGS-13767 has several scientific research applications:
Chemistry: It is used as a ligand in the study of GABA receptors and their interactions with various compounds.
Biology: It is used to study the effects of GABA receptor modulation on biological systems.
Medicine: As an anxiolytic agent, it is studied for its potential therapeutic effects in treating anxiety disorders.
Industry: It may have applications in the development of new pharmaceuticals targeting GABA receptors.
Comparison with Similar Compounds
CGS-13767 is unique in its structure and binding affinity to GABA receptors. Similar compounds include:
Diazepam: Another GABA receptor ligand used as an anxiolytic agent.
Alprazolam: A benzodiazepine that also targets GABA receptors.
Lorazepam: Another benzodiazepine with similar anxiolytic effects.
Compared to these compounds, CGS-13767 has a distinct triazoloquinazolinone structure, which may confer unique binding properties and pharmacological effects .
Properties
IUPAC Name |
2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGZURVLRWNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045748 | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-81-5 | |
| Record name | CGS-13767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-13767 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)
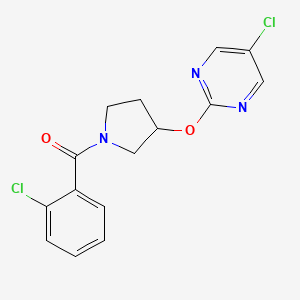
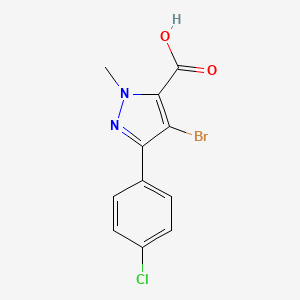

![{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine](/img/structure/B2983531.png)
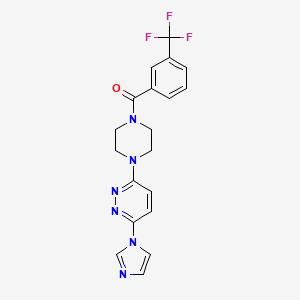
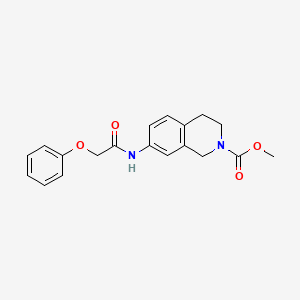
![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

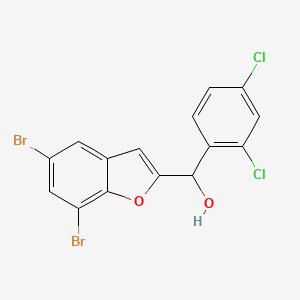
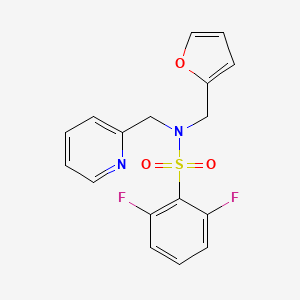
![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

